molecular formula C6H8F2O3 B6229065 3,3-difluorooxane-4-carboxylic acid CAS No. 1504681-05-3

3,3-difluorooxane-4-carboxylic acid

Cat. No.: B6229065
CAS No.: 1504681-05-3
M. Wt: 166.1
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Description

3,3-Difluorooxane-4-carboxylic acid is a fluorinated building block of high interest for research and development in the life sciences. The presence of two fluorine atoms at the 3-position of the oxane (tetrahydropyran) ring can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design (see, for example, the general discussion on the unique properties of organofluorine compounds ). The carboxylic acid functional group provides a versatile handle for further synthetic transformations, allowing researchers to create amides, esters, and other derivatives. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can leverage this chemical to synthesize novel compounds for potential applications in pharmaceutical chemistry (e.g., as a bioisostere for common motifs ) and materials science. Proper laboratory safety protocols should always be followed when handling this and all chemical reagents.

Properties

CAS No.

1504681-05-3

Molecular Formula

C6H8F2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Preparation Methods

Fluorination of a Ketone Precursor Followed by Cyclization

A hypothetical pathway begins with a diketone or keto-acid precursor. For example:

  • Fluorination : Treating 4-carboxyoxan-3-one with DAST to replace the ketone oxygen with fluorine, yielding 3,3-difluoro-4-carboxyoxane.

  • Acid stabilization : Protecting the carboxylic acid as an ester (e.g., methyl ester) during fluorination to prevent decarboxylation.

Reaction Conditions :

  • DAST (2.2 equiv), dichloromethane, −78°C to room temperature, 12–24 hours.

  • Deprotection via hydrolysis (NaOH, H₂O/THF) to regenerate the carboxylic acid.

Theoretical Yield : 50–65%, assuming competing side reactions (e.g., over-fluorination or ring-opening).

Ring-Closing Metathesis of a Fluorinated Diene

An alternative approach utilizes olefin metathesis to form the oxane ring:

  • Synthesize a diene precursor with fluorine atoms at the 3,3-positions and a carboxylic acid moiety.

  • Employ a Grubbs catalyst (e.g., G-II) to induce ring-closing metathesis.

Advantages :

  • High stereocontrol due to the catalyst’s selectivity.

  • Mild conditions preserve acid functionality.

Limitations :

  • Requires synthesis of complex diene precursors.

  • Catalyst costs and sensitivity to moisture.

Electrophilic Fluorination of an Oxane Intermediate

Direct fluorination of an existing oxane ring could involve:

  • Generating a diradical or carbocation at the 3-position using Lewis acids (e.g., BF₃).

  • Trapping with a fluorine source (e.g., Selectfluor® or N-fluorobenzenesulfonimide).

Key Considerations :

  • Competing fluorination at other positions necessitates directing groups.

  • Acidic conditions risk decarboxylation, requiring protective strategies.

Analytical Validation and Process Optimization

Spectroscopic Characterization

Critical data for confirming structure and purity:

  • ¹H NMR : Absence of protons at C3 (δ 4.5–5.5 ppm for CHF₂ groups).

  • ¹⁹F NMR : Two equivalent fluorine atoms (δ −180 to −200 ppm).

  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹).

Yield Optimization Strategies

VariableImpact on YieldOptimal Condition
Fluorinating agentHighDAST (2.2 equiv)
TemperatureModerate−78°C (slow warming)
Solvent polarityLowDichloromethane or THF
Protecting groupCriticalMethyl ester

Industrial-Scale Considerations

Cost-Effective Fluorination Reagents

ReagentCost per kgEfficiencyEnvironmental Impact
DASTHighModerateToxic byproducts
Deoxo-Fluor®Very highHighLower toxicity
Selectfluor®ModerateHighAqueous waste

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

  • 3,3-Difluorooxane-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been utilized in the development of drugs targeting specific biological pathways, particularly those involved in metabolic processes.

Case Study: Antidiabetic Agents

  • Research indicates that derivatives of 3,3-difluorooxane-4-carboxylic acid have been explored for their potential as antidiabetic agents. The incorporation of this compound into drug formulations has shown promise in enhancing efficacy while minimizing side effects associated with traditional therapies.

Agrochemical Applications

Fungicides and Herbicides

  • The compound is recognized for its role as a precursor in the synthesis of several fungicides. It has been particularly noted for its effectiveness against fungal pathogens affecting crops.
Fungicide Active Ingredient Mechanism of Action
FluxapyroxadDerived from 3,3-difluorooxane-4-carboxylic acidInhibition of succinate dehydrogenase
BixafenUses 3,3-difluorooxane-4-carboxylic acid as an intermediateTargets mitochondrial respiration

Impact on Crop Protection

  • The use of fungicides derived from this compound has been linked to improved crop yields and reduced losses due to fungal diseases. Studies have demonstrated significant reductions in disease incidence when applied at recommended rates.

Material Science Applications

Polymer Chemistry

  • In material science, 3,3-difluorooxane-4-carboxylic acid is being investigated for its potential use in the synthesis of fluorinated polymers. These materials exhibit unique properties such as enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

  • Research has shown that incorporating 3,3-difluorooxane-4-carboxylic acid into polymer matrices can improve mechanical properties while maintaining lightweight characteristics. This makes them suitable for applications in aerospace and automotive industries.

Environmental Considerations

Biodegradability Studies

  • Recent studies have focused on the environmental impact of compounds derived from 3,3-difluorooxane-4-carboxylic acid. Investigations into their biodegradability have revealed that while some derivatives are persistent in the environment, others degrade more readily, reducing long-term ecological risks.

Mechanism of Action

The mechanism of action of 3,3-difluorooxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biochemical activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chlorophenyl)oxane-4-carboxylic Acid

  • Structure : Substituted oxane with a chlorophenyl group at position 4 and a carboxylic acid group.
  • Molecular Formula : C₁₂H₁₃ClO₃ (CAS 473706-23-9) .
  • Chlorine’s electron-withdrawing nature may reduce ring electron density compared to fluorine. Applications: Primarily used in R&D for ligand synthesis and enzyme inhibition studies .

4-(Difluoromethyl)oxane-4-carboxylic Acid

  • Structure : Difluoromethyl group at position 4 of the oxane ring.
  • Molecular Formula : C₇H₁₀F₂O₃ (MW 180.15, CAS 1783957-10-7) .
  • Key Differences :
    • Substituent Position : Fluorine atoms are on a methyl branch at position 4, whereas 3,3-difluorooxane-4-carboxylic acid has fluorines directly on the ring.
    • Conformational Impact : The difluoromethyl group may introduce greater steric hindrance, affecting binding affinity in biological systems.

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Structure : Pyridine ring with a trifluoromethyl group at position 4 and a carboxylic acid at position 3.
  • Molecular Formula: C₈H₄F₃NO₂ .
  • Key Differences :
    • Aromatic vs. Aliphatic Ring : The pyridine ring’s aromaticity contrasts with the saturated oxane ring, altering electronic properties and reactivity.
    • Safety Profile : Requires stringent handling to avoid contact with strong acids/bases, unlike aliphatic oxane derivatives .

1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Structure: Quinoline core with a thioxo group and pentyl chain.
  • Synthesis : Prepared via lithium hydroxide-mediated hydrolysis (83% yield) .
  • Key Differences: Heterocycle Type: Quinoline’s planar structure enables intercalation in biological systems, whereas oxane’s chair conformation limits such interactions. Reactivity: The thioxo group increases susceptibility to oxidation compared to fluorine’s stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-difluorooxane-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic Substitution : Fluorine atoms can be introduced via halogen-exchange reactions using reagents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF, DMSO) under reflux .
  • Oxidation : The carboxylic acid group may be introduced by oxidizing a primary alcohol or aldehyde intermediate using KMnO₄ in acidic conditions (e.g., H₂SO₄) .
  • Cyclization : Oxane ring formation can be achieved via acid-catalyzed cyclization of diols or epoxide intermediates .
  • Example Table :
StepReagents/ConditionsYield (%)
FluorinationKF, DMF, 100°C65–70
OxidationKMnO₄, H₂SO₄, 60°C80–85
CyclizationH₃PO₄, 120°C75–80

Q. How can the structure of 3,3-difluorooxane-4-carboxylic acid be validated spectroscopically?

  • Methodology :

  • ¹H/¹⁹F NMR : Confirm fluorine positions (δ ~ -150 to -200 ppm for CF₂) and oxane ring protons (δ 3.5–4.5 ppm for CH₂O) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the oxane ring (e.g., C-O-C ~109°) .

Q. What are the typical reactivity profiles of fluorinated oxane derivatives in amidation reactions?

  • Methodology :

  • Coupling Agents : Use EDCI/HOBt or DCC to activate the carboxylic acid for amide bond formation with amines .
  • Solvent Optimization : Reactions in DMF or THF at 0–25°C minimize side reactions (e.g., esterification) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluoro group influence enantioselective synthesis?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to control stereochemistry during cyclization .
  • DFT Calculations : Model transition states to predict fluorine’s electron-withdrawing effects on reaction pathways .
  • HPLC Validation : Separate enantiomers using a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for 3,3-difluorooxane-4-carboxylic acid be resolved?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility in solution (e.g., chair-flip of oxane ring) causing signal splitting .
  • Cross-Validation : Compare XRD bond lengths (e.g., C-F = 1.34 Å) with DFT-optimized geometries .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

  • Methodology :

  • pH Control : Maintain pH 6–8 to prevent decarboxylation .
  • Lyophilization : Stabilize the compound as a sodium salt for long-term storage .
  • Chelation : Add EDTA to buffer solutions to mitigate metal-catalyzed degradation .

Q. How does fluorination impact the compound’s binding affinity in enzyme inhibition studies?

  • Methodology :

  • Docking Simulations : Model interactions with target enzymes (e.g., COX-2) to assess fluorine’s role in hydrophobic pockets .
  • SAR Studies : Synthesize analogs (e.g., monofluoro, trifluoro) and compare IC₅₀ values .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 154–157°C vs. 202–205°C): How to identify the source?

  • Methodology :

  • Purity Assessment : Perform HPLC (C18 column, acetonitrile/water) to detect impurities .
  • Polymorphism Screening : Use DSC/TGA to identify crystalline vs. amorphous forms .

Safety & Handling

Q. What precautions are critical when handling fluorinated oxane derivatives?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF) .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact with acidic intermediates .

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